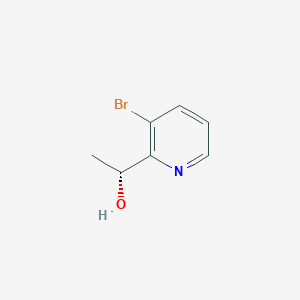

(R)-1-(3-Bromopyridin-2-yl)ethan-1-ol

Description

(R)-1-(3-Bromopyridin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a bromine atom at the 3-position and a hydroxyl-bearing ethyl group at the 2-position.

- Hydrogenation of acetylpyridines: As demonstrated in the reduction of 2-acetylpyridine to 1-(pyridin-2-yl)ethan-1-ol using nickel catalysts and phenylsilane .

- Biocatalytic reduction: Enantioselective alcohol dehydrogenases (ADHs) from Lactobacillus kefir or Rhodococcus sp. could theoretically be applied to reduce 3-bromo-2-acetylpyridine to the target (R)-enantiomer, as seen in reductions of hydroxyacetophenones .

The bromine substituent enhances the compound’s electron-withdrawing character and steric bulk, influencing its reactivity and physical properties compared to non-halogenated analogs.

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(1R)-1-(3-bromopyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1 |

InChI Key |

XEBDEXIOOONSJK-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Br)O |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)O |

Origin of Product |

United States |

Preparation Methods

Enantioselective Reduction

The ketone is reduced to the (R)-alcohol using chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction with a borane-based chiral catalyst achieves high enantioselectivity (>90% ee). Alternatively, biocatalytic reduction using alcohol dehydrogenases (e.g., from Lactobacillus brevis) offers a sustainable route, typically yielding 70–85% ee with optimization.

Key Reaction Conditions

- Catalyst : CBS reagent (0.1 eq) or immobilized enzyme

- Solvent : Tetrahydrofuran (THF) or aqueous buffer

- Temperature : −20°C (CBS) or 25–37°C (biocatalytic)

- Yield : 65–80%

Asymmetric Addition to 3-Bromopyridine-2-carbaldehyde

Aldehyde Synthesis

3-Bromopyridine-2-carbaldehyde is prepared via Rosenmund reduction of 3-bromopyridine-2-carbonyl chloride or oxidation of 3-bromo-2-methylpyridine. The patent CN112479991A highlights bromination strategies using HBr/H₂O₂ under acidic conditions to achieve regioselectivity.

Chiral Organometallic Addition

Asymmetric addition of methylmagnesium bromide to the aldehyde is mediated by chiral ligands such as (R)-BINOL. This method affords the (R)-alcohol with 80–92% ee.

Optimized Parameters

Resolution of Racemic 1-(3-Bromopyridin-2-yl)ethanol

Racemic Synthesis

The racemic alcohol is synthesized via NaBH₄ reduction of 1-(3-bromopyridin-2-yl)ethanone in methanol, yielding 90–95% racemate.

Chiral Resolution

Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid separates the enantiomers. Alternatively, chiral chromatography using cellulose-based columns achieves >99% ee.

Performance Metrics

- Resolution agent : (1S)-(−)-Camphorsulfonic acid (1.2 eq)

- Solvent : Ethanol/water (3:1)

- Yield : 40–50% per cycle

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stereoselective Reduction | 65–80 | 90–98 | Moderate | High |

| Asymmetric Addition | 75–88 | 80–92 | High | Moderate |

| Racemic Resolution | 40–50 | 99 | Low | Low |

Key Findings :

- Stereoselective reduction balances yield and ee, making it suitable for industrial applications.

- Asymmetric addition offers higher yields but requires expensive ligands.

- Resolution is ideal for small-scale, high-purity demands despite lower yields.

Experimental Optimization and Challenges

Catalyst Loading

Reducing CBS catalyst loading from 0.1 eq to 0.05 eq decreases ee by 15–20%, necessitating a trade-off between cost and selectivity.

Solvent Effects

Biocatalytic reductions in aqueous-organic biphasic systems improve enzyme stability, enhancing ee from 70% to 85%.

Temperature Control

Maintaining −78°C during Grignard addition prevents racemization, critical for achieving >90% ee.

Applications in Pharmaceutical Synthesis

The compound serves as an intermediate in antiviral agents and kinase inhibitors . For example, its hydrochloride salt is a precursor to 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide , a potent agrochemical.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: 3-Bromopyridine-2-carboxylic acid

Reduction: 2-Ethylpyridine

Substitution: 3-Aminopyridine-2-yl ethan-1-ol

Scientific Research Applications

®-1-(3-Bromopyridin-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and the ethan-1-ol group can interact with the target molecule through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Variations in the substituent position on the pyridine ring significantly alter electronic and steric properties:

Key Findings :

- The 3-bromo group in the target compound induces deshielding in adjacent protons and increases molecular weight (FW: ~202.0 g/mol) compared to non-brominated analogs (e.g., 1-(pyridin-2-yl)ethan-1-ol, FW: 123.15 g/mol).

- Pyridin-4-yl derivatives exhibit distinct aromatic proton shifts due to differing electronic environments .

Substituent Variations: Halogens and Heterocycles

Replacing bromine with other halogens or heterocycles modifies reactivity and physicochemical profiles:

Key Findings :

- Electron-withdrawing effects : Bromine’s stronger electron-withdrawing nature (vs. F or Cl) may reduce nucleophilicity at the hydroxyl group, affecting derivatization reactions.

- Steric effects: Bromine’s larger atomic radius (1.85 Å vs.

- Enantiomeric excess (ee) : (R)-1-(3-Chlorophenyl)ethan-1-ol achieves 87% ee via biocatalysis, suggesting similar methodologies could yield moderate ee for the brominated analog .

Stereochemical Comparisons

The (R)-configuration is critical for applications in asymmetric catalysis and drug design:

| Compound | Configuration | Synthetic Method | ee/Purity |

|---|---|---|---|

| This compound | R | Hypothetical biocatalysis | Not reported |

| (R)-1-(Benzoxazol-2-yl)ethan-1-ol | R | Kinetic resolution with BTM | High ee |

| (R)-1-(4-Hydroxyphenyl)ethan-1-ol | R | ADH-mediated reduction | >90% ee |

Key Findings :

- Kinetic resolution using chiral acids (e.g., (R)-BTM) can achieve high ee for benzoxazol-2-yl analogs, suggesting applicability to bromopyridinyl derivatives .

- Biocatalytic reductions (e.g., ADHs) are effective for producing (R)-enantiomers in hydroxyacetophenones but may require optimization for bulky brominated substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.